GNE-6776 -

GNE-6776

Catalog Number: EVT-1738189
CAS Number:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNE-6776 is a potent and selective small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [, , ]. It is classified as a deubiquitinase inhibitor and serves as a valuable tool in scientific research to investigate the biological functions of USP7 and its role in various cellular processes, particularly in the context of cancer [, , , ].

GNE-6640

  • Compound Description: GNE-6640 is a small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [, ]. It exhibits anti-tumor activity and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds like PIM kinase inhibitors []. GNE-6640 binds non-covalently to a site on USP7 distant from the catalytic cysteine, disrupting ubiquitin binding and inhibiting USP7's deubiquitinase activity [].
  • Relevance: GNE-6640 is structurally related to GNE-6776 and shares its mechanism of action, targeting USP7 by attenuating ubiquitin binding [, ]. Both compounds interact with acidic residues on USP7 that mediate interactions with ubiquitin's Lys-48 side chain, impacting the enzyme's preference for cleaving ubiquitin chains []. These findings suggest that GNE-6640 and GNE-6776 belong to a class of USP7 inhibitors with a shared structural motif that facilitates their specific activity.

Hygromycin B

  • Compound Description: Hygromycin B is an aminoglycoside antibiotic used as a selection agent in cell culture experiments [, ]. It inhibits protein synthesis by interfering with translocation on the ribosome.
Overview

GNE-6776 is a small molecule inhibitor specifically designed to target ubiquitin-specific-processing protease 7, commonly known as USP7. This enzyme plays a pivotal role in the regulation of protein degradation, localization, and activity by removing ubiquitin from substrate proteins. The overexpression of USP7 has been implicated in various cancers, making GNE-6776 a significant candidate for cancer therapy. The compound has shown promise in inducing tumor cell death and enhancing the efficacy of chemotherapeutic agents .

Source and Classification

GNE-6776 is classified as a deubiquitinating enzyme inhibitor. It is derived from a series of chemical syntheses aimed at optimizing its binding affinity and inhibitory activity against USP7. The compound's design is rooted in structure-based drug design principles, focusing on its interaction with specific amino acids within the USP7 catalytic domain .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-6776 involves several steps, primarily utilizing nuclear magnetic resonance-based screening and structure-based design techniques. The synthetic route includes the formation of an aminopyridine moiety, which is crucial for the compound's binding affinity to USP7. Key steps in the synthesis process may include:

  • Formation of the Aminopyridine Moiety: This step is essential for ensuring the compound's structural integrity and its ability to interact effectively with USP7.
  • Optimization of Inhibitory Activity: Various chemical reactions are employed to enhance the compound's potency against USP7, including modifications that improve solubility and bioavailability .
Molecular Structure Analysis

Structure and Data

GNE-6776 has a complex molecular structure characterized by several functional groups that facilitate its interaction with USP7. The compound's structure can be described as follows:

  • Molecular Formula: C18H20N4O2
  • Molecular Weight: Approximately 328.38 g/mol
  • Key Features: The structure includes an aminopyridine core, which is critical for its binding properties, along with various substituents that enhance its pharmacological profile.

The precise three-dimensional conformation of GNE-6776 allows it to fit into the active site of USP7, thereby inhibiting its function effectively .

Chemical Reactions Analysis

Reactions and Technical Details

GNE-6776 undergoes several chemical reactions primarily focusing on its interaction with USP7. These reactions include:

  • Hydrogen Bond Formation: GNE-6776 forms hydrogen bonds with specific amino acids in the USP7 catalytic domain, such as Histidine 403 and Aspartic acid 349. This interaction is crucial for the stability of the inhibitor-enzyme complex.
  • Non-Covalent Interactions: The compound interacts non-covalently with USP7 at a distance of approximately 12 Å from the catalytic cysteine residue, which is essential for its inhibitory action .
Mechanism of Action

Process and Data

The mechanism by which GNE-6776 exerts its effects involves several key processes:

  1. Inhibition of Deubiquitinating Activity: By binding to USP7, GNE-6776 inhibits the enzyme's ability to remove ubiquitin from substrate proteins. This inhibition leads to an accumulation of ubiquitinated proteins within the cell.
  2. Induction of Apoptosis: The accumulation of these proteins can trigger apoptotic pathways, leading to tumor cell death.
  3. Enhancement of Chemotherapeutic Efficacy: GNE-6776 has been shown to enhance the cytotoxicity of conventional chemotherapeutic agents like doxorubicin and paclitaxel, making it a valuable adjunct in cancer treatment protocols .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNE-6776 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in dimethyl sulfoxide (DMSO) suggests good potential for use in biological assays.
  • Stability: GNE-6776 demonstrates stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent.
  • Chemical Reactivity: Its reactivity profile allows it to form stable complexes with target proteins without undergoing significant degradation .
Applications

Scientific Uses

GNE-6776 has several applications in scientific research and medicine:

  1. Cancer Research: As a potent inhibitor of USP7, GNE-6776 is utilized in studies investigating cancer cell biology, particularly in understanding mechanisms of chemoresistance in tumors like triple-negative breast cancer .
  2. Drug Development: The compound serves as a lead candidate for developing new cancer therapies targeting deubiquitinating enzymes.
  3. Biochemical Studies: GNE-6776 is employed in biochemical assays to elucidate the role of USP7 in various cellular processes, including protein stability and signaling pathways .
Structural Biology and Mechanism of USP7 Inhibition by GNE-6776

Allosteric Binding Dynamics of GNE-6776 in the USP7 Catalytic Domain

GNE-6776 exhibits a sophisticated mechanism of USP7 inhibition through allosteric binding within the catalytic domain, specifically targeting a region approximately 12 Å distant from the catalytic cysteine (Cys223) [1] [7]. This binding site, termed the "palm site," is located within a hydrophobic cavity formed by residues Gln297, Cys300, Arg301, Phe324, Tyr348, Asp349, His403, and Gln405 [3] [7]. Structural analyses (including X-ray crystallography and NMR spectroscopy) reveal that GNE-6776 binding induces conformational rearrangements in USP7's catalytic triad (Cys223-His464-Asp481), stabilizing the enzyme in a catalytically inactive state [1] [7]. This allosteric inhibition prevents the transition to the active conformation typically triggered by ubiquitin binding [7].

The compound's binding affinity (Kd ~0.54 mM for fragment precursors) was quantified via NMR-based titration and surface plasmon resonance (SPR), demonstrating significant chemical shift perturbations (CSPs) in residues His403, Leu304, Ser353, Met328, Trp285, and Gly284 [3]. These perturbations disrupt ubiquitin-induced activation by preventing essential hydrogen-bond formation between USP7 and ubiquitin’s Gly75 residue [1].

Table 1: Key Structural Elements of USP7 Palm Site Targeted by GNE-6776

ResidueInteraction TypeFunctional Impact
His403H-bond with phenol OHAnchors inhibitor in hydrophobic pocket
Phe324Edge-to-face π-stackingStabilizes aromatic ring positioning
Asp349H-bond with amide groupPrevents catalytic domain flexibility
Tyr348π-stacking with bicyclic coreDisrupts ubiquitin docking
Gln405H-bond with hydroxyl groupInhibits catalytic triad alignment

Non-Covalent Interaction Mechanisms Distal to the Catalytic Cysteine

Unlike covalent USP7 inhibitors (e.g., P5091), GNE-6776 relies exclusively on reversible, non-covalent interactions to achieve inhibition [1] [10]. Its chemical scaffold (6′-amino-4′-ethyl-5′-(4-hydroxyphenyl)-N-methyl-[3,3′-bipyridine]-6-carboxamide) engages USP7 through:

  • Hydrogen bonding: Between the phenol hydroxyl and His463/Gln405 side chains [3] [7].
  • π-Stacking: The imidazopyridine bicycle stacks against Arg301 and Tyr348 [3].
  • Hydrophobic contacts: Ethyl and methyl groups interact with Leu304, Ile320, and Phe324 [1].

These interactions collectively yield an IC50 of 1.34 μM against full-length USP7 in enzymatic assays [5] [8]. Crucially, the non-covalent mechanism circumvents reactivity with other cysteine-dependent DUBs, conferring >20-fold selectivity over USP47 (the closest homolog) and minimal inhibition of USP1 or USP14 at concentrations up to 100 μM [3] [10]. NMR relaxation experiments confirm that binding attenuates conformational dynamics in the thumb subdomain, reducing ubiquitin affinity without perturbing the catalytic cysteine’s nucleophilicity [1].

Table 2: Non-Covalent Interactions Governing GNE-6776 Binding

InteractionResidues InvolvedEnergetic Contribution
HydrophobicLeu304, Ile320, Phe324ΔG = −3.2 kcal/mol
H-bondingHis403, Gln405ΔG = −1.8 kcal/mol
π-StackingArg301, Tyr348ΔG = −2.5 kcal/mol
Van der WaalsCys300, Gln297ΔG = −1.2 kcal/mol

Competitive Inhibition of Ubiquitin Binding via Lys48 Side Chain Interactions

GNE-6776 functions as a competitive inhibitor of ubiquitin binding by sterically occluding the palm site’s interaction with ubiquitin’s Lys48 side chain [1] [7]. Structural studies show that GNE-6776 occupies the acidic subpocket typically engaged by ubiquitin’s Lys48 residue, thereby blocking hydrogen-bond formation with USP7 residues Asp349 and Glu308 [1]. This mechanism was validated using engineered di-ubiquitin chains with isotopic labels, revealing that USP7 preferentially cleaves Lys48-linked ubiquitin chains over Lys63-linked variants due to their enhanced binding affinity for this acidic region [1].

NMR titration assays demonstrated that GNE-6776 reduces USP7’s affinity for ubiquitin by 15-fold, directly inhibiting the enzyme’s ability to engage polyubiquitin substrates [1] [7]. Consequently, USP7-mediated depolymerization of Lys48-linked chains is protracted, leading to accumulation of polyubiquitinated substrates like MDM2 and p53 [1] [6]. This substrate-selective inhibition disrupts oncogenic signaling in tumor cells, as evidenced by:

  • MDM2 destabilization: Reduced deubiquitination accelerates MDM2 degradation.
  • p53 stabilization: Restored p53 levels trigger tumor cell apoptosis [1] [10].

Comparative Analysis of GNE-6776 Binding Modes with Other USP7 Inhibitors

GNE-6776 represents a distinct class of allosteric, non-covalent inhibitors that contrast sharply with other USP7 inhibitors:

  • Catalytic Site Inhibitors (e.g., P5091, HBX 19,818):Covalently modify Cys223, leading to promiscuous DUB inhibition and off-target effects [10]. Exhibit IC50 values ~5 μM but lack selectivity due to conserved catalytic domains across USPs [4].

  • Active-Site Non-Covalent Inhibitors (e.g., FT671):Bind the catalytic cleft and induce a "Phe409-out" conformation. While selective, they exhibit 10-fold lower cellular potency than GNE-6776 due to poor membrane permeability [3] [10].

  • Covalent Allosteric Inhibitors (e.g., XL177A):Irreversibly modify Cys223 via acrylamide warheads but share the same palm site as GNE-6776. Though potent (IC50 <1 nM), their reactivity risks off-target modifications [10].

GNE-6776’s unique advantages include:

  • Selectivity: Palm site residues (e.g., Asp349, Gln405) are less conserved than catalytic residues among USPs [3].
  • Reversibility: Non-covalent binding avoids permanent enzyme inactivation [1].
  • Synergy with Chemotherapeutics: Enhances cytotoxicity of PIM kinase inhibitors by destabilizing oncoproteins like N-Myc [1] [7].

Table 3: Comparative Analysis of USP7 Inhibitor Binding Modes

InhibitorBinding SiteMechanismIC50Selectivity
GNE-6776Palm site (allosteric)Non-competitive ubiquitin blockade1.34 μM>20-fold over USP47
GNE-6640Palm site (allosteric)Non-covalent ubiquitin competition0.62 μMSimilar to GNE-6776
P5091Catalytic cleftCovalent cysteine modifier4.2 μMLow (inhibits USP47)
FT671Catalytic cleftNon-covalent Phe409 displacement0.11 μMHigh
XL177APalm site (allosteric)Irreversible cysteine alkylation<1 nMHigh

GNE-6776’s binding mode has inspired next-generation inhibitors (e.g., compound 13 from Medivir), which incorporate ionizable piperidine moieties to enhance interactions with Asp305/Glu308, achieving IC50 values of 5.3 μM [3] [10]. This validates the druggability of the palm site for selective USP7 inhibition.

Properties

Product Name

GNE-6776

IUPAC Name

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26)

InChI Key

UCYSSYGGXOFJKK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O

Synonyms

5-(6-amino-4-ethyl-5-(4-hydroxyphenyl)-3-pyridyl-N-methylpyridine-2-carboxamide
GNE-6776

Canonical SMILES

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O

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